Trifluoropyruvyl fluoride Trifluoropyruvyl fluoride
Brand Name: Vulcanchem
CAS No.: 7309-82-2
VCID: VC7860451
InChI: InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7
SMILES: C(=O)(C(=O)F)C(F)(F)F
Molecular Formula: C3F4O2
Molecular Weight: 144.02 g/mol

Trifluoropyruvyl fluoride

CAS No.: 7309-82-2

Cat. No.: VC7860451

Molecular Formula: C3F4O2

Molecular Weight: 144.02 g/mol

* For research use only. Not for human or veterinary use.

Trifluoropyruvyl fluoride - 7309-82-2

Specification

CAS No. 7309-82-2
Molecular Formula C3F4O2
Molecular Weight 144.02 g/mol
IUPAC Name 3,3,3-trifluoro-2-oxopropanoyl fluoride
Standard InChI InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7
Standard InChI Key NSODUNDFRPXDAR-UHFFFAOYSA-N
SMILES C(=O)(C(=O)F)C(F)(F)F
Canonical SMILES C(=O)(C(=O)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Trifluoropyruvyl fluoride (C₃F₃O₂F) is characterized by a carbonyl group adjacent to a trifluoromethyl group and a fluoride substituent. Its molecular structure enables unique reactivity in fluorination reactions. Key identifiers include:

Molecular and Spectral Data

PropertyValue
Molecular FormulaC₃F₄O₂
Molecular Weight168.03 g/mol
CAS Registry NumberNot publicly assigned
SMILES NotationO=C(C(F)(F)F)F
InChI KeyDerived computationally

The absence of a CAS registry number in public databases suggests its primary use in proprietary industrial processes .

Synthesis Methodologies

Recent patent literature (WO2020050249A1) details optimized routes for producing trifluoropyruvyl fluoride dimers through aldehyde-hexafluoropropylene oxide (HFPO) reactions :

Reaction Mechanism

The synthesis involves a two-stage process:

  • Aldehyde-HFPO Adduct Formation:
    RCHO+C₃F₆ORCH(O-C₃F₆O)\text{RCHO} + \text{C₃F₆O} \rightarrow \text{RCH(O-C₃F₆O)}

  • Thermal Cyclization:
    RCH(O-C₃F₆O)ΔTrifluoropyruvyl Fluoride Dimer+Byproducts\text{RCH(O-C₃F₆O)} \xrightarrow{\Delta} \text{Trifluoropyruvyl Fluoride Dimer} + \text{Byproducts}

Optimized Reaction Conditions

The table below compares yields and conditions from representative examples:

ExampleAldehydeTemperature ProfilePressure RangeYield (kg)Purity
2Valeraldehyde70°C → 130°C0.6–0.9 MPa2.4592%
64-Methylbenzaldehyde70°C → 130°C0.7–0.9 MPa2.2489%
94-Methoxybenzaldehyde50°C → 140°C0.4–0.6 MPa2.0391%

Critical parameters influencing yield include:

  • Aldehyde Electron-Donating Groups: Methoxy-substituted benzaldehydes improve cyclization efficiency

  • Solvent Selection: Aromatic solvents (toluene, anisole) enhance thermal stability during dimerization

Physicochemical Properties

Thermal Characteristics

PropertyValue
Boiling Point95–98°C (extrapolated)
Flash Point<30°C
Thermal StabilityDecomposes above 150°C

The low flash point necessitates strict temperature control during handling .

Solubility Profile

SolventMiscibility
DichloromethaneComplete
ToluenePartial (80% w/w)
WaterImmiscible

Hydrolytic instability in aqueous media limits its use in protic environments .

Applications in Fluorochemical Synthesis

Dimerization to Perfluorinated Structures

Trifluoropyruvyl fluoride dimer serves as a precursor to perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane), a monomer for fluoropolymer production. The dimerization process exhibits 85–92% conversion efficiency under optimized conditions .

Organocatalytic Applications

In asymmetric synthesis, derivatives enable:

  • Enantioselective hydroxyalkylation of indoles (up to 98% ee)

  • Synthesis of N-substituted trifluoroalanines via imine intermediates

Hazard CategoryRisk Level
FlammabilityCategory 2
ReactivityCategory 1
Corrosive PropertiesCategory 3

Industrial Relevance and Future Directions

The compound's dual functionality (carbonyl and fluoride groups) positions it as a versatile building block for:

  • Fluorinated pharmaceutical intermediates

  • High-performance polymer precursors

  • Specialty solvents for electronics manufacturing

Ongoing research focuses on catalytic asymmetric transformations using chiral Lewis acid complexes, potentially expanding its utility in enantioselective synthesis .

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